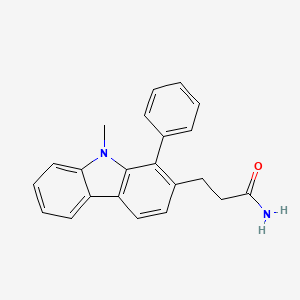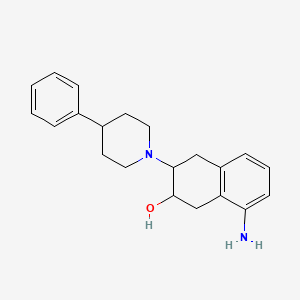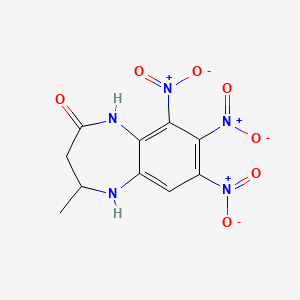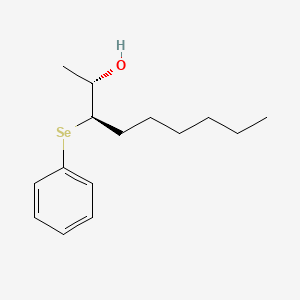
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methylsulfanyl and sulfanyl reagents under controlled conditions. For instance, the reaction of a nitrile compound with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate can yield the desired product . The reaction typically requires specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive sulfanyl groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
2-(Methylsulfanyl)ethanol: Contains a methylsulfanyl group attached to an ethanol backbone.
3-(Methylsulfanyl)propanoic acid: Similar but with a propanoic acid backbone.
Uniqueness
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butanedioic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
828936-70-5 |
|---|---|
Molecular Formula |
C5H8O4S2 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-methylsulfanyl-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S2/c1-11-3(5(8)9)2(10)4(6)7/h2-3,10H,1H3,(H,6,7)(H,8,9) |
InChI Key |
WCIUOTNYAFVYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(C(=O)O)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)

![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)


![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)



![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)


